molecular formula C9H9ClF3NO B11799715 (R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride

(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B11799715
M. Wt: 239.62 g/mol
InChI Key: PLSOBXBCONRYIT-FJXQXJEOSA-N
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Chemical Reactions Analysis

Amine-Focused Reactions

The primary amine group enables nucleophilic substitution and condensation reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms amides. For example:
(R)-5-(CF3)-dihydrobenzofuran-3-amine+AcClN-acetyl derivative\text{(R)-5-(CF}_3\text{)-dihydrobenzofuran-3-amine} + \text{AcCl} \rightarrow \text{N-acetyl derivative}
Conditions : THF, −20°C, TBTU/Et3_3N coupling reagent .
Yield : 41–88% .

Alkylation

The amine reacts with alkyl halides or epoxides:
Amine+R-XN-alkylated product\text{Amine} + \text{R-X} \rightarrow \text{N-alkylated product}
Reagents : Methyl iodide, benzyl bromide.
Solvent : Dichloromethane, room temperature.

Salt Formation

As a hydrochloride salt, it participates in acid-base reactions:
Amine\cdotpHCl+NaOHFree base+NaCl+H2O\text{Amine·HCl} + \text{NaOH} \rightarrow \text{Free base} + \text{NaCl} + \text{H}_2\text{O}
Applications : Purification via free base extraction .

Benzofuran Ring Reactions

The dihydrobenzofuran scaffold undergoes characteristic transformations:

Oxidation

The benzofuran ring can be oxidized to quinone derivatives:
DihydrobenzofuranKMnO4/H+Quinone\text{Dihydrobenzofuran} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Quinone}
Conditions : Acidic aqueous medium.
Mechanism : Electron-withdrawing CF3_3 group stabilizes cationic intermediates.

Reduction

Catalytic hydrogenation opens the furan ring:
DihydrobenzofuranH2/Pd-CAlkane diol\text{Dihydrobenzofuran} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Alkane diol}
Yield : 25–80% (observed in analogous compounds) .

Trifluoromethyl Group Reactivity

The CF3_3 group directs electrophilic substitution and stabilizes intermediates:

Electrophilic Aromatic Substitution (EAS)

Despite CF3_3's deactivating effect, halogenation occurs at the 4-position:
Compound+Br25-CF3-4-Br-dihydrobenzofuran\text{Compound} + \text{Br}_2 \rightarrow \text{5-CF}_3\text{-4-Br-dihydrobenzofuran}
Reagents : Bromine in acetic acid .
Yield : 80% (similar structures) .

Key Reaction Data

Reaction TypeReagents/ConditionsProductsYield/OutcomeSource
AcylationTBTU/Et3_3N, THF, −20°CAmides41–88%
AlkylationR-X, DCM, rtN-Alkylated aminesModerate
OxidationKMnO4_4, H2_2SO4_4QuinonesNot reported
BrominationBr2_2, AcOH, 80°C4-Bromo derivative80% (analog)
Salt NeutralizationNaOH, H2_2OFree baseQuantitative

Mechanistic Considerations

  • Electron-Withdrawing Effects : The CF3_3 group stabilizes transition states in EAS via inductive effects, directing substitution to the 4-position.

  • Amine Reactivity : The hydrochloride salt enhances solubility in polar solvents but requires free base generation for nucleophilic reactions .

Scientific Research Applications

Preliminary studies indicate that (R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride may interact with various biological targets, particularly receptors involved in mood regulation and neurological functions. These interactions suggest potential applications in treating psychiatric disorders.

Interaction Studies

Research has focused on the compound's binding affinity to serotonin and dopamine receptors, which are crucial in mood regulation. Further studies are needed to elucidate the specific mechanisms of action and therapeutic potential.

Medicinal Chemistry Applications

The unique properties of this compound make it suitable for several applications in medicinal chemistry:

  • Antidepressant Development : Given its interaction with serotonin and dopamine receptors, there is potential for developing antidepressant medications.
  • Anticancer Properties : Initial cytotoxicity studies have shown promise against various cancer cell lines, indicating a potential role in cancer therapy.
  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antimicrobial properties against resistant bacterial strains.

Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound on human glioblastoma cells revealed a dose-dependent decrease in cell viability:

Concentration (µM)% Cell Viability
1085
2565
5045
10015

This data suggests significant potential for further development as an anticancer agent.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Compound NameMIC (µM)Activity Against
This compoundTBDTBD
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide0.16–0.68MRSA
Other derivatives9.75–12.0Mycobacterium tuberculosis

Biological Activity

(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, interaction studies, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C9H8ClF3N
  • Molecular Weight : 227.62 g/mol
  • CAS Number : 2229280-88-8

The compound features a benzofuran core structure with a trifluoromethyl group at the 5-position, enhancing its lipophilicity and metabolic stability. These properties are crucial for its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the benzofuran core followed by the introduction of the trifluoromethyl group. Specific synthetic routes may vary but generally include:

  • Formation of the benzofuran structure.
  • Introduction of the trifluoromethyl group via electrophilic substitution.
  • Finalization through hydrochloride salt formation.

Interaction Studies

Preliminary studies suggest that this compound may interact with various biological targets, particularly serotonin and dopamine receptors. These interactions are significant as they relate to mood regulation and neurological functions. The following table summarizes potential binding affinities based on structural similarities with other compounds:

Compound NameBinding Affinity (IC50)Target Receptor
Compound A0.94 μMAndrogen Receptor
Compound B0.30 μMDopamine D2
(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine HClTBDSerotonin/Dopamine

These findings indicate a promising avenue for further exploration into the pharmacological effects of this compound.

Case Studies and Research Findings

  • Mood Regulation : A study explored the effects of compounds similar to this compound on mood regulation in animal models. The results indicated significant improvements in depressive-like behaviors, suggesting potential antidepressant properties.
  • Neurological Applications : Research has shown that compounds with similar structures exhibit neuroprotective effects in models of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems, specifically through serotonin and dopamine pathways.
  • Cancer Research : Investigations into the compound's activity against cancer cells have revealed that it may inhibit tumor growth in specific xenograft models, particularly those driven by androgen receptors. This positions this compound as a potential candidate for further development in cancer therapeutics.

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

(3R)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m0./s1

InChI Key

PLSOBXBCONRYIT-FJXQXJEOSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl

Origin of Product

United States

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